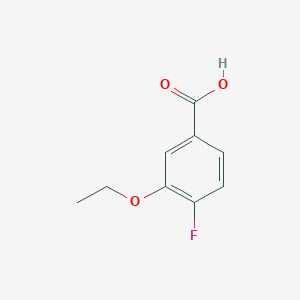

3-Ethoxy-4-fluorobenzoesäure

Übersicht

Beschreibung

3-Ethoxy-4-fluorobenzoic acid is a derivative of benzoic acid . It has a molecular weight of 184.17 and its IUPAC name is 3-ethoxy-4-fluorobenzoic acid . It is a solid compound .

Molecular Structure Analysis

The InChI code for 3-Ethoxy-4-fluorobenzoic acid is1S/C9H9FO3/c1-2-13-8-5-6 (9 (11)12)3-4-7 (8)10/h3-5H,2H2,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

3-Ethoxy-4-fluorobenzoic acid is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Agrochemische Forschung

Die Verbindung findet Anwendung in der Agrochemie für die Synthese von Herbiziden und Pestiziden. Das Fluoratom im Molekül kann zur Entwicklung von Verbindungen mit spezifischen Wirkmechanismen gegen verschiedene Schädlinge und Unkräuter beitragen.

Jede dieser Anwendungen nutzt die einzigartige chemische Struktur von 3-Ethoxy-4-fluorobenzoesäure, um spezifische Aufgaben in der wissenschaftlichen Forschung und Industrie zu erfüllen . Die Vielseitigkeit der Verbindung unterstreicht ihre Bedeutung in verschiedenen Forschungs- und Anwendungsgebieten.

Safety and Hazards

When handling 3-Ethoxy-4-fluorobenzoic acid, it is recommended to wear personal protective equipment/face protection . It is also important to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as should dust formation .

Wirkmechanismus

Target of Action

Benzoic acid derivatives, including fluorobenzoic acids, are known to interact with various enzymes and receptors in the body . The specific targets would depend on the exact biological context and the presence of other molecules.

Mode of Action

The mode of action of 3-Ethoxy-4-fluorobenzoic acid is likely to involve interactions with its targets via hydrogen bonding and other non-covalent interactions . The ethoxy and fluorine groups on the benzoic acid moiety could influence the compound’s binding affinity and selectivity for its targets.

Biochemical Pathways

It’s known that fluorobenzoic acids can be metabolized by microorganisms via the benzoate-degrading pathway . The first enzyme of this pathway, benzoate dioxygenase, hydroxylates the substrate at either C-1/C-2 or C1/C6, yielding both 3-fluoro- and 5-fluoro-fluorocyclohexadiene cis,cis-1,2 .

Pharmacokinetics

The compound’s molecular weight (18417 g/mol) and its polar nature suggest that it could be well-absorbed and distributed in the body . The presence of the ethoxy and fluorine groups could also influence the compound’s metabolic stability and bioavailability.

Biochemische Analyse

Biochemical Properties

3-Ethoxy-4-fluorobenzoic acid plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with benzoate-1,2-dioxygenase, an enzyme that catalyzes the dioxygenation of benzoic acid derivatives . This interaction leads to the formation of 3-fluorocatechol, which is further metabolized to 2-fluoromuconic acid. The nature of these interactions is primarily based on the enzyme’s ability to recognize and process the fluorinated substrate, leading to subsequent biochemical transformations.

Cellular Effects

3-Ethoxy-4-fluorobenzoic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways by interacting with key proteins involved in these pathways. This interaction can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, 3-Ethoxy-4-fluorobenzoic acid can influence cellular metabolism by altering the levels of specific metabolites and metabolic fluxes.

Molecular Mechanism

The molecular mechanism of 3-Ethoxy-4-fluorobenzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as benzoate-1,2-dioxygenase, inhibiting or activating their activity . This binding interaction leads to the formation of intermediate compounds, which can further influence cellular processes. Additionally, 3-Ethoxy-4-fluorobenzoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethoxy-4-fluorobenzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Ethoxy-4-fluorobenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products . These degradation products can have different effects on cellular function compared to the parent compound. Long-term studies in vitro and in vivo have shown that 3-Ethoxy-4-fluorobenzoic acid can have sustained effects on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-Ethoxy-4-fluorobenzoic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating cellular metabolism and gene expression without causing significant toxicity . At high doses, 3-Ethoxy-4-fluorobenzoic acid can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s effects change significantly at certain dosage levels.

Metabolic Pathways

3-Ethoxy-4-fluorobenzoic acid is involved in several metabolic pathways. It interacts with enzymes such as benzoate-1,2-dioxygenase, leading to the formation of intermediate compounds like 3-fluorocatechol and 2-fluoromuconic acid . These intermediates are further metabolized through various pathways, affecting metabolic flux and metabolite levels. The compound’s metabolism can also involve interactions with cofactors and other regulatory molecules, influencing its overall metabolic fate.

Transport and Distribution

The transport and distribution of 3-Ethoxy-4-fluorobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes by active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, 3-Ethoxy-4-fluorobenzoic acid can bind to specific proteins, influencing its localization and accumulation within different cellular compartments.

Subcellular Localization

3-Ethoxy-4-fluorobenzoic acid exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-Ethoxy-4-fluorobenzoic acid can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.

Eigenschaften

IUPAC Name |

3-ethoxy-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSYMJHUGMYAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

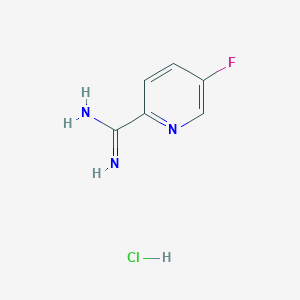

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395676.png)

![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)

![2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B1395699.png)